N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide
Description
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is a synthetic amide derivative characterized by a furan-substituted hydroxyalkyl chain and a pent-4-enamide backbone.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-7-12(15)14-10-13(2,16)9-11-6-5-8-17-11/h3,5-6,8,16H,1,4,7,9-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWJOXCMIDQAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the aldol-crotonic condensation of furfural with unsaturated methyl ketones, such as pent-4-en-2-one, in the presence of alcoholic sodium hydroxide. This reaction typically occurs at room temperature and yields the desired unsaturated ketone, which can then be further reacted with appropriate amines to form the final amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amide linkage can produce the corresponding amine.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, modulating their activity. The amide linkage can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Pent-4-enamide Motifs
a) N-(tert-butyl)-2-(furan-2-yl)-2-(N-propylacetamido)pent-4-enamide
- Molecular formula : C₁₈H₂₈N₂O₃; Mol. Wt. : 320.21 g/mol .
- Synthesis : Prepared via a Ugi four-component reaction followed by allylation with Pd(dba)₂/PPh₃ catalysis (77% yield) .
- Physical properties : Yellow oil, Rf = 0.33 (Et₂O:PE = 7:3) .
- Key differences : The tert-butyl and propylacetamido groups replace the hydroxy-2-methylpropyl chain, reducing polarity compared to the target compound.
b) (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide
- Synthesis: Derived from (±)-2-methyl-4-pentenoic acid and thionyl chloride, yielding diastereomers (3a and 3b) .
- The stereochemistry of the hydroxypropyl chain may affect binding affinity .
Compounds with Related Amide Backbones and Heterocycles
a) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Molecular formula : C₂₄H₂₃N₅O₅S; Mol. Wt. : 493.53 g/mol .
- Key differences : The pentanamide backbone is saturated, and the pyridinylsulfamoyl group introduces strong hydrogen-bonding capacity, unlike the furan-based target compound .
b) N-(Furan-2-ylmethyl)-2-[(4-methylsulfanylphenyl)carbamoyl-propyl-amino]-N-(phenylmethyl)ethanamide
Comparative Data Table
*Calculated based on the target compound’s structure.
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is a chemical compound characterized by a furan ring, a hydroxy group, and an amide linkage. Its unique structural properties make it a candidate for various applications in scientific research and potential therapeutic uses. This article focuses on its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's structure includes:
- Furan ring : Contributes to the compound's reactivity.
- Hydroxy group : Facilitates hydrogen bonding, influencing interactions with biological targets.
- Amide linkage : Affects binding affinity and specificity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The presence of the furan ring and hydroxy group allows for non-covalent interactions such as hydrogen bonding with proteins and enzymes, potentially modulating their activity. The amide linkage further influences the compound's binding characteristics.
Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities, including:
- Anti-inflammatory properties : Compounds with furan moieties have been linked to reduced inflammation in various models.
- Anticancer effects : Some derivatives show cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme inhibition | Modulation of enzyme activity |
Case Studies
-
Anti-inflammatory Activity :
In a study investigating the anti-inflammatory effects of related compounds, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests its potential application in treating inflammatory diseases. -
Anticancer Potential :
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited IC50 values comparable to established anticancer agents, warranting further investigation into its mechanism and efficacy in vivo.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
-
Enzyme Interaction Studies :
Interaction studies demonstrated that the compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting a mechanism for its anticancer and anti-inflammatory effects. -
Structure-Activity Relationship (SAR) :
The SAR analysis indicates that modifications to the furan ring or hydroxy group can enhance or diminish biological activity, providing insights for future drug design.
Comparison with Similar Compounds
The uniqueness of this compound compared to similar compounds can be summarized as follows:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide | Furan ring, hydroxy group | Contains a methyl group enhancing reactivity |
| Furosemide | Furan ring, sulfonamide | Known diuretic with distinct pharmacological profile |
| 5-Hydroxymethylfurfural | Furan ring with aldehyde | Used in food chemistry; different reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
